
3H-1,2-Dithiole-3-thione, 4-neopentyl-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3H-1,2-Dithiole-3-thione, 4-neopentyl- is a member of the 1,2-dithiole-3-thione family, which are sulfur-containing heterocycles. These compounds have garnered significant interest due to their diverse pharmacological activities, including antioxidant, chemotherapeutic, and radioprotective properties .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3H-1,2-Dithiole-3-thione, 4-neopentyl- typically involves the reaction of dialkyl malonates with elemental sulfur and phosphorus pentasulfide (P2S5) in refluxing xylene . This method yields 4-substituted 5-alkylthio-3H-1,2-dithiole-3-thiones as the major products .
Industrial Production Methods
Optimization of reaction parameters such as temperature, solvent, and reaction time is crucial for maximizing yield and purity .
Análisis De Reacciones Químicas
Types of Reactions
3H-1,2-Dithiole-3-thione, 4-neopentyl- undergoes various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents such as hydrogen peroxide (H2O2) or potassium permanganate (KMnO4).
Reduction: Common reducing agents include sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4).
Substitution: Nucleophilic substitution reactions can occur with reagents like alkyl halides or acyl chlorides.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H2O2) in an aqueous medium.
Reduction: Sodium borohydride (NaBH4) in ethanol.
Substitution: Alkyl halides in the presence of a base such as sodium hydroxide (NaOH).
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce thiols or thioethers .
Aplicaciones Científicas De Investigación
3H-1,2-Dithiole-3-thione, 4-neopentyl- has a wide range of scientific research applications:
Chemistry: Used as a precursor for synthesizing other sulfur-containing heterocycles.
Biology: Exhibits antioxidant properties, protecting cells from oxidative stress.
Medicine: Potential chemotherapeutic agent due to its ability to induce phase II detoxifying enzymes.
Industry: Utilized in the development of materials with specific electronic or optical properties.
Mecanismo De Acción
The compound exerts its effects primarily through the induction of phase II detoxifying enzymes, such as glutathione S-transferase (GST) and NAD(P)H quinone oxidoreductase (NQO1) . This induction is mediated by the activation of the nuclear factor erythroid 2-related factor 2 (Nrf2) pathway, which binds to the antioxidant response element (ARE) in the promoter regions of these genes .
Comparación Con Compuestos Similares
Similar Compounds
Oltipraz: Another 1,2-dithiole-3-thione derivative with chemoprotective properties.
Anethole dithiolethione (ADT): Known for its antioxidant and anti-inflammatory activities.
S-Danshensu: Exhibits cardiovascular protective effects.
Uniqueness
3H-1,2-Dithiole-3-thione, 4-neopentyl- is unique due to its specific substitution pattern, which may confer distinct pharmacological properties compared to other 1,2-dithiole-3-thione derivatives .
Propiedades
Número CAS |
6976-85-8 |
|---|---|
Fórmula molecular |
C8H12S3 |
Peso molecular |
204.4 g/mol |
Nombre IUPAC |
4-(2,2-dimethylpropyl)dithiole-3-thione |
InChI |
InChI=1S/C8H12S3/c1-8(2,3)4-6-5-10-11-7(6)9/h5H,4H2,1-3H3 |
Clave InChI |
BCEFZVIHOSVOJI-UHFFFAOYSA-N |
SMILES canónico |
CC(C)(C)CC1=CSSC1=S |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



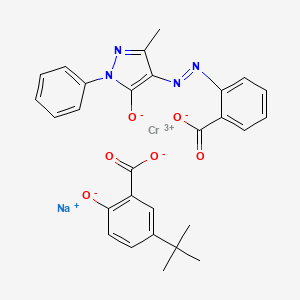
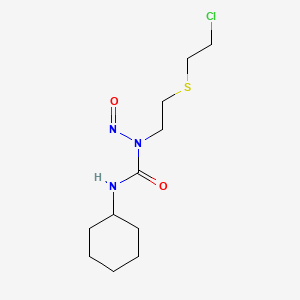
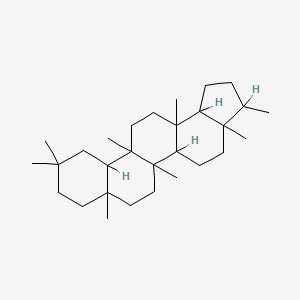
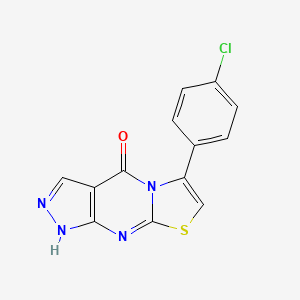
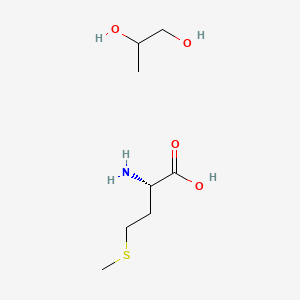
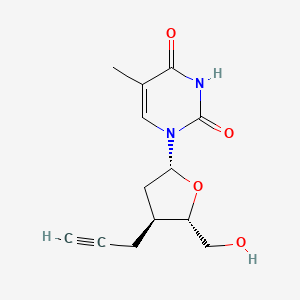




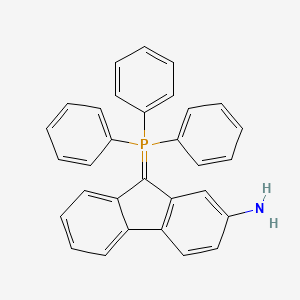
![15-(2-hydroxyethyl)-3,13,15-triazapentacyclo[11.7.0.01,16.02,10.04,9]icosa-2(10),4,6,8,16-pentaen-14-one](/img/structure/B12801978.png)

